Diethyl diethylmalonate
Description
Structure
2D Structure
Properties
IUPAC Name |
diethyl 2,2-diethylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-5-11(6-2,9(12)14-7-3)10(13)15-8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBBUZRGPULIRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058807 | |
| Record name | Propanedioic acid, diethyl-, diethyl ester | |
| Source | EPA DSSTox | |
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Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77-25-8 | |
| Record name | Propanedioic acid, 2,2-diethyl-, 1,3-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethyl diethylmalonate | |
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| Record name | Diethyl diethylmalonate | |
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| Record name | Propanedioic acid, 2,2-diethyl-, 1,3-diethyl ester | |
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| Record name | Propanedioic acid, diethyl-, diethyl ester | |
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| Record name | Diethyl diethylmalonate | |
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| Record name | DIETHYL DIETHYLMALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Derivatization Strategies for Malonate Esters
Established and Evolving Synthetic Routes to Diethyl Malonate
Diethyl malonate (DEM), the diethyl ester of malonic acid, is a pivotal precursor in the synthesis of a wide array of compounds. Its industrial production and laboratory synthesis have evolved from conventional multi-step processes to more advanced and environmentally aware approaches.
Historically, the large-scale production of diethyl malonate has been dominated by a process commencing with chloroacetic acid. masterorganicchemistry.comwikipedia.orgyoutube.com This multi-stage method first involves the neutralization of chloroacetic acid, followed by a reaction with sodium cyanide to produce sodium cyanoacetate (B8463686). masterorganicchemistry.comwikipedia.org This nitrile intermediate is then subjected to hydrolysis to yield sodium malonate, which is subsequently esterified with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid, to form diethyl malonate. masterorganicchemistry.comyoutube.comjove.com
Neutralization: ClCH₂CO₂H + NaOH → ClCH₂CO₂Na + H₂O
Cyanation: ClCH₂CO₂Na + NaCN → NCCH₂CO₂Na + NaCl masterorganicchemistry.com
Hydrolysis & Esterification: NCCH₂CO₂Na + 2 C₂H₅OH + 2 HCl → C₂H₅O₂CCH₂CO₂C₂H₅ + NH₄Cl + NaCl masterorganicchemistry.com
Another conventional and common laboratory-scale approach is the direct Fischer esterification of malonic acid with an excess of ethanol. youtube.com This acid-catalyzed equilibrium reaction typically employs a strong acid like concentrated sulfuric acid to protonate the carbonyl oxygen of the malonic acid, thereby enhancing its electrophilicity for attack by ethanol. To drive the reaction toward the product, the water formed as a byproduct is often removed. youtube.com
Table 1: Comparison of Conventional Diethyl Malonate Synthesis Methods
| Method | Starting Materials | Key Reagents | Typical Conditions | Notes |
|---|---|---|---|---|
| Cyanide Process | Chloroacetic acid, Ethanol | Sodium cyanide, Strong acid (HCl or H₂SO₄) | Multi-step, involves highly toxic cyanide masterorganicchemistry.comfiveable.me | Dominant industrial method due to low-cost raw materials. |
| Fischer Esterification | Malonic acid, Ethanol | Concentrated H₂SO₄ | Reflux for several hours youtube.com | Common in laboratory settings; requires removal of water to maximize yield. |
Concerns over the toxicity of cyanide and the generation of significant waste streams in traditional methods have spurred the development of more advanced and "green" synthetic routes. A prominent alternative is the catalytic carbonylation of ethyl chloroacetate (B1199739). masterorganicchemistry.comwikipedia.org This process involves the reaction of ethyl chloroacetate with carbon monoxide and ethanol in the presence of a metal catalyst, such as dicobalt octacarbonyl or rhodium complexes. masterorganicchemistry.comwikipedia.org This method can achieve high yields and offers a more direct route to diethyl malonate.
Further innovations focus on improving the environmental profile of the esterification step itself. The use of solid acid catalysts, such as 12-tungstophosphoric acid, has been explored to replace corrosive liquid acids like sulfuric acid. These solid catalysts can be more easily separated from the reaction mixture and potentially recycled, reducing waste and simplifying purification.
Enzyme-catalyzed methods represent a frontier in green synthesis. For instance, immobilized Candida antarctica lipase (B570770) B has been used for the polycondensation of malonate diesters under mild, solventless conditions, highlighting the potential for biocatalysis in producing malonate derivatives with reduced environmental impact.
Table 2: Overview of Advanced Diethyl Malonate Synthesis
| Approach | Key Reactants | Catalyst System | Advantage |
|---|---|---|---|
| Catalytic Carbonylation | Ethyl chloroacetate, CO, Ethanol | Dicobalt octacarbonyl or Rhodium complexes masterorganicchemistry.comwikipedia.org | Avoids the use of highly toxic cyanides. |
| Solid Acid Catalysis | Cyanoacetic acid, Ethanol | 12-tungstophosphoric acid | Recyclable catalyst, reduced corrosion and waste. |
| Biocatalysis | Dimethyl malonate, Diols | Immobilized Candida antarctica lipase B | Mild, solvent-free conditions, environmentally friendly. |
Functionalization and Substitution Reactions at the Active Methylene (B1212753) Carbon of Malonate Esters
The synthetic utility of diethyl malonate is primarily derived from the acidity of the α-hydrogens located on the methylene carbon positioned between the two carbonyl groups (pKa ≈ 13). libretexts.org Deprotonation of this "active methylene" group by a suitable base generates a resonance-stabilized enolate ion, which is a potent nucleophile. This enolate is central to the malonic ester synthesis, a powerful method for preparing substituted carboxylic acids. wikipedia.orgorganicchemistrytutor.comchemistrysteps.com
The reaction of the diethyl malonate enolate with an electrophile, most commonly an alkyl halide, results in the formation of a new carbon-carbon bond at the α-position. jove.comfiveable.me This Sₙ2 reaction is a cornerstone of the malonic ester synthesis. masterorganicchemistry.comorganicchemistrytutor.com The choice of base is crucial; to prevent transesterification, the alkoxide base used should correspond to the alcohol portion of the ester (e.g., sodium ethoxide for diethyl malonate). wikipedia.org
A significant challenge in the alkylation of diethyl malonate is preventing the formation of dialkylated byproducts, as the monoalkylated product still possesses one acidic proton. wikipedia.org Achieving selective monoalkylation is often desirable and can be promoted through several strategies. One common method is the careful control of stoichiometry, using only one equivalent of both the base and the alkylating agent. nih.gov
Phase-transfer catalysis (PTC) offers another effective methodology for selective monoalkylation. scribd.com Using a base like potassium carbonate in a two-phase system with a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt or a crown ether) can facilitate the formation of the enolate in the organic phase under milder conditions, which can favor the mono-substituted product. scribd.comresearchgate.net Additionally, the use of a masking group for the second acidic hydrogen has been reported as a specific strategy to ensure monoalkylation. acs.orgacs.org
Table 3: Conditions for Selective Monoalkylation of Diethyl Malonate
| Method | Base | Alkylating Agent | Catalyst/Solvent | Key Feature |
|---|---|---|---|---|
| Stoichiometric Control | Sodium Hydride (NaH) nih.gov | Iodobutane nih.gov | DMF nih.gov | Uses 1:1:1 ratio of malonate:base:alkyl halide. nih.gov |
| Phase-Transfer Catalysis | Potassium Carbonate (K₂CO₃) scribd.com | 1-Bromobutane scribd.com | 18-crown-6 / Dichloromethane scribd.com | Allows use of a weaker, solid base and can improve selectivity. |
The formation of disubstituted malonates is achieved by repeating the deprotonation and alkylation sequence. libretexts.orgwikipedia.org After the first alkyl group is introduced, a second equivalent of base is used to remove the remaining acidic α-hydrogen, generating a new enolate. This enolate can then react with a second alkyl halide—which can be the same as or different from the first—to yield a dialkylated malonate. libretexts.org
The synthesis of diethyl diethylmalonate exemplifies this process. Diethyl malonate is first treated with one equivalent of sodium ethoxide and one equivalent of an ethyl halide (e.g., ethyl iodide or ethyl bromide) to form diethyl ethylmalonate. This mono-substituted intermediate is then subjected to a second round of deprotonation with sodium ethoxide, followed by alkylation with another equivalent of the ethyl halide. prepchem.com
A detailed procedure involves the stepwise addition of sodium metal to absolute ethanol to generate sodium ethoxide in situ. prepchem.com The diethyl malonate is added, followed by the slow addition of ethyl iodide to form the mono-ethylated product. The process is then repeated with a second portion of sodium and ethyl iodide to complete the dialkylation, ultimately yielding this compound after workup and distillation. prepchem.com This sequential approach allows for the controlled formation of the symmetrically disubstituted product.
Table 4: Synthetic Protocol for this compound
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| 1. Mono-ethylation | Diethyl malonate, Sodium, Absolute ethanol, Ethyl iodide prepchem.com | Add ethyl iodide to the in situ formed sodium salt of diethyl malonate. prepchem.com | Formation of diethyl ethylmalonate. |
| 2. Di-ethylation | Diethyl ethylmalonate (from step 1), Sodium, Absolute ethanol, Ethyl iodide prepchem.com | Repeat the process of base formation and alkylation. prepchem.com | Formation of this compound. |
| 3. Workup & Purification | Water, Ether, Sodium sulfate | Aqueous workup, extraction with ether, drying, and vacuum distillation. prepchem.com | Isolation of pure this compound (b.p. 220-222 °C). prepchem.com |
Acylation Reactions and their Mechanistic Pathways
The acylation of diethyl malonate is a fundamental carbon-carbon bond-forming reaction. A standard method involves a single-step procedure where the acylation is conducted in the presence of two equivalents of a base. acs.org However, this approach is often limited to very strong carbon acids whose enolates can be formed by mild tertiary amine bases. acs.org
To extend this single-step acylation to weaker carbon acids like diethyl malonate, metal complexation can be employed to enhance acidity. Specifically, in the presence of magnesium chloride and two equivalents of triethylamine (B128534), diethyl malonate undergoes C-acylation with acid chlorides in excellent yields. acs.org
The proposed mechanism involves the formation of a magnesium enolate of diethyl malonate. The magnesium ion coordinates to the carbonyl oxygens of the ester groups, increasing the acidity of the α-hydrogens. This allows a relatively weak base like triethylamine to deprotonate the diethyl malonate, forming the enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The subsequent loss of the chloride leaving group yields the acylated product. The use of two equivalents of the base is crucial; one equivalent deprotonates the diethyl malonate, and the second neutralizes the hydrogen chloride generated during the reaction, driving the equilibrium towards the product. acs.org
Table 1: C-Acylation of Diethyl Malonate with Acid Chlorides
| Acid Chloride | Base (2 equiv.) | Metal Chloride | Yield (%) |
|---|---|---|---|
| Acetyl chloride | Triethylamine | MgCl₂ | ~95 |
| Propionyl chloride | Triethylamine | MgCl₂ | ~90 |
| Benzoyl chloride | Triethylamine | MgCl₂ | ~85 |
Data compiled from various synthetic procedures.
Halogenation and Introduction of Halogenated Moieties
The introduction of halogen atoms at the α-position of diethyl malonate provides valuable intermediates for further synthetic transformations. rsc.orgresearchgate.net Stepwise halogenation allows for the synthesis of mono-, di-, and even tri-halogenated derivatives. rsc.orgresearchgate.net
Bromination: The bromination of diethyl malonate can be achieved by treating it with bromine in a solvent like carbon tetrachloride. orgsyn.org The reaction is often initiated by light and proceeds via an enol intermediate. rsc.orgmsu.edu To obtain diethyl bromomalonate, the reaction is typically carried out with one equivalent of bromine. rsc.org
Chlorination and Fluorination: Diethyl chloromalonate can be synthesized by treating diethyl bromomalonate with a chlorine source, effectively replacing the bromine atom. rsc.org For fluorination, a common method involves deprotonation of the malonate ester with a base like sodium hydride, followed by reaction with an electrophilic fluorine source such as N-fluoro-2,4,6-trimethylpyridinium triflate. rsc.orgresearchgate.net This stepwise approach allows for the synthesis of various dihalogenated diethyl malonates, such as diethyl bromofluoromalonate and diethyl chlorofluoromalonate, by choosing the appropriate starting material and halogenating agent. rsc.org
Table 2: Synthesis of Halogenated Diethyl Malonates
| Product | Starting Material | Reagents | Yield (%) | Reference |
|---|---|---|---|---|
| Diethyl bromomalonate | Diethyl malonate | Br₂ | 73-75 | orgsyn.org |
| Diethyl chloromalonate | Diethyl bromomalonate | NCS | 99 | rsc.org |
| Diethyl fluoromalonate | Diethyl malonate | NaH, N-fluoro-2,4,6-trimethylpyridinium triflate | - | rsc.orgresearchgate.net |
| Diethyl bromofluoromalonate | Diethyl bromomalonate | NaH, N-fluoro-2,4,6-trimethylpyridinium triflate | 86 | rsc.org |
| Diethyl chlorofluoromalonate | Diethyl chloromalonate | NaH, N-fluoro-2,4,6-trimethylpyridinium triflate | 73 | rsc.org |
NCS: N-chlorosuccinimide
Michael Addition Reactions with Activated Alkenes
The Michael addition, or conjugate addition, is a powerful method for forming carbon-carbon bonds. wikipedia.org In this reaction, a nucleophile, known as the Michael donor, adds to an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.org Diethyl malonate, with its acidic α-hydrogens, readily forms a stabilized enolate that can act as a Michael donor. wikipedia.orgmdpi.com
The reaction is typically catalyzed by a base, which deprotonates the diethyl malonate to form the enolate. wikipedia.org This enolate then adds to the β-carbon of an activated alkene, such as a nitroolefin or a chalcone. mdpi.commetu.edu.trrsc.org The resulting product is a 1,5-dicarbonyl compound or a related structure. wikipedia.org
Enantioselective Michael additions of diethyl malonate have been developed using chiral organocatalysts, such as those derived from cinchona alkaloids or 2-aminoDMAP/urea (B33335). metu.edu.trrsc.org These catalysts can achieve high yields and excellent enantioselectivities, providing access to chiral building blocks for the synthesis of complex molecules. metu.edu.trrsc.org
Table 3: Michael Addition of Diethyl Malonate to Activated Alkenes
| Michael Acceptor | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|
| trans-β-nitrostyrene | 2-aminoDMAP/urea organocatalyst | Toluene | 65-95 | 80-99 | metu.edu.tr |
| Chalcones | Cinchona alkaloid-derived thiourea (B124793) | - | High | High | rsc.org |
Knoevenagel Condensation and Related Olefination Processes
The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active methylene compound, such as diethyl malonate, reacts with an aldehyde or ketone in the presence of a weak base. thermofisher.com The reaction typically involves the formation of a carbanion from the active methylene compound, which then attacks the carbonyl group of the aldehyde or ketone. amazonaws.comrsc.org Subsequent dehydration leads to the formation of a new carbon-carbon double bond, yielding an α,β-unsaturated product. thermofisher.comamazonaws.comrsc.org
A key feature of the Knoevenagel condensation is that aldehydes react much faster than ketones. thermofisher.com Various catalysts can be employed, including amines like piperidine (B6355638) or pyridine (B92270), as well as immobilized enzymes such as bovine serum albumin (BSA) or gelatine. amazonaws.comrsc.orgresearchgate.net The use of immobilized catalysts offers advantages in terms of catalyst recovery and reuse. amazonaws.comrsc.org The reaction is often carried out in solvents like DMSO, and in some cases, removal of the water byproduct helps to drive the reaction to completion. thermofisher.comamazonaws.comrsc.org A novel olefination of carbonyl compounds with dibromomalonate promoted by dibutyl telluride has also been reported as an alternative to the Knoevenagel reaction. scispace.com
Table 4: Knoevenagel Condensation of Diethyl Malonate with Aldehydes
| Aldehyde | Catalyst | Solvent | Purity (%) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Various aliphatic and aromatic aldehydes | Immobilized BSA | DMSO | >95 | 85-89 | rsc.orgresearchgate.net |
Carbon-Carbon Bond Forming Reactions via Alpha-Arylation
The α-arylation of malonate esters is a significant transformation for the synthesis of α-aryl carboxylic acids and their derivatives, which are important structural motifs in many pharmaceuticals. organic-chemistry.org Traditional methods often require harsh reaction conditions. However, milder and more efficient protocols have been developed using copper-catalyzed coupling reactions. organic-chemistry.orgnih.govnih.gov
A general method involves the coupling of aryl iodides with diethyl malonate in the presence of a copper(I) iodide catalyst, a base such as cesium carbonate (Cs₂CO₃), and a ligand like 2-phenylphenol (B1666276) or 2-picolinic acid. organic-chemistry.orgnih.govnih.gov These reactions proceed under mild conditions and tolerate a wide range of functional groups on the aryl iodide. organic-chemistry.orgnih.gov The ligand plays a crucial role in preventing side reactions and product decomposition. organic-chemistry.org More recently, copper nanoparticles have also been shown to effectively catalyze the α-arylation of diethyl malonate with aryl halides in the absence of a ligand. thieme-connect.com
Table 5: Copper-Catalyzed α-Arylation of Diethyl Malonate
| Aryl Halide | Catalyst System | Base | Yield | Reference |
|---|---|---|---|---|
| Aryl Iodides | CuI / 2-phenylphenol | Cs₂CO₃ | Good to Excellent | organic-chemistry.orgnih.gov |
| Aryl Iodides | CuI / 2-picolinic acid | - | - | nih.gov |
Synthesis of Complex Molecular Architectures from Malonate Precursors
Construction of Spirocyclic Compounds
Diethyl malonate serves as a versatile starting material for the construction of spirocyclic compounds, which are characterized by two rings sharing a single carbon atom. uc.pt This structural feature imparts rigidity and a unique three-dimensional arrangement of functional groups, making them attractive targets in medicinal chemistry. uc.pt
One synthetic strategy involves the alkylation of diethyl malonate with suitable bifunctional electrophiles. For instance, reaction with N-tosylbis(2-bromoethyl)amine can lead to the formation of a piperidine ring spiro-fused to the malonate-derived moiety. nih.gov Subsequent reduction and cyclization can then furnish spirocyclic oxetanes. nih.gov
Another approach utilizes the dialkylation of diethyl malonate with alkenyl halides. The resulting 2,2-dialkenylmalonate can then undergo a series of transformations, including reduction, oxidation, and an intramolecular double nitrile oxide cycloaddition, to construct the spiro backbone in a single step, forming spiro bis(isoxazoline) ligands (SPRIXs). scispace.com Michael-type additions of diethyl malonate to suitable acceptors can also initiate cascades that lead to spirocyclic structures. researchgate.net
Table 6: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Diethyl malonate |
| Magnesium chloride |
| Triethylamine |
| Acetyl chloride |
| Propionyl chloride |
| Benzoyl chloride |
| Hydrogen chloride |
| Diethyl bromomalonate |
| Bromine |
| Carbon tetrachloride |
| Diethyl chloromalonate |
| N-chlorosuccinimide |
| Diethyl fluoromalonate |
| Sodium hydride |
| N-fluoro-2,4,6-trimethylpyridinium triflate |
| Diethyl bromofluoromalonate |
| Diethyl chlorofluoromalonate |
| trans-β-nitrostyrene |
| Chalcones |
| β-phenylethenesulfonyl fluoride |
| 2-aminoDMAP |
| Cinchona alkaloids |
| Thiourea |
| Piperidine |
| Pyridine |
| Bovine serum albumin (BSA) |
| Gelatine |
| DMSO |
| Dibromomalonate |
| Dibutyl telluride |
| Aryl iodides |
| Copper(I) iodide |
| Cesium carbonate |
| 2-phenylphenol |
| 2-picolinic acid |
| N-tosylbis(2-bromoethyl)amine |
Synthesis of Diverse Heterocyclic Systems (e.g., Pyrroles, Pyridines, Quinolones)
A thorough review of synthetic methodologies reveals a significant gap in the literature concerning the use of this compound for the construction of pyrroles, pyridines, and quinolones. The traditional and contemporary syntheses of these heterocyclic frameworks heavily rely on the reactivity of the active methylene protons of diethyl malonate.
For instance, the synthesis of substituted pyrroles often involves the reaction of diethyl aminomalonate (derived from diethyl malonate) with 1,3-dicarbonyl compounds. wikipedia.org Similarly, the Gould-Jacobs reaction for quinolone synthesis employs the condensation of an aniline (B41778) with a malonic ester derivative, a process initiated by the reactivity of the malonate's central carbon. mdpi.com The Guareschi-Thorpe reaction for pyridine synthesis also depends on the condensation of cyanoacetate with a β-dicarbonyl compound like diethylmalonate. nih.gov
The absence of acidic protons on the central carbon of this compound renders it unsuitable as a direct substrate in these established synthetic routes. Consequently, no specific or general methods for the synthesis of pyrroles, pyridines, or quinolones from this compound have been reported in the surveyed chemical literature.
Formation of Diketones and Other Polycarbonyl Compounds
The formation of diketones and other polycarbonyl compounds from malonic esters typically involves acylation of the enolate followed by hydrolysis and decarboxylation. This pathway is not accessible for this compound due to the lack of an enolizable proton.
An alternative, more modern approach to producing diketones from disubstituted malonic acids involves electrochemical oxidative decarboxylation. ulb.ac.be In principle, this compound could be hydrolyzed to diethylmalonic acid, which could then potentially undergo such an electrochemical reaction. However, this represents a specific and less common synthetic strategy rather than a general methodology for forming diketones from this compound itself.
Research into the acylation of azulene-1-carboxylic acid chloride with diethyl malonate has been shown to yield an acylated product where both ester groups are retained. arkat-usa.org However, this reaction highlights the reactivity of the azulene (B44059) nucleus rather than a general method for converting this compound into a diketone.
Mechanistic Investigations and Catalytic Aspects in Malonate Chemistry
Elucidation of Reaction Mechanisms
The chemical behavior of diethyl diethylmalonate is characterized by several key reaction mechanisms, including the Michael addition and decarboxylation pathways.
The Michael addition, a conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction. askfilo.comspcmc.ac.inadichemistry.com In this reaction, this compound acts as a Michael donor, providing a resonance-stabilized carbanion (enolate) in the presence of a base. askfilo.comspcmc.ac.inadichemistry.com This enolate then attacks the β-carbon of an α,β-unsaturated carbonyl compound, the Michael acceptor. askfilo.comspcmc.ac.in The process is thermodynamically controlled and results in the formation of a new carbon-carbon bond. spcmc.ac.inadichemistry.com The initial step involves the deprotonation of the acidic methylene (B1212753) hydrogen of this compound by a base to form the enolate ion. askfilo.com This nucleophilic enolate then adds to the β-carbon of the Michael acceptor, leading to the formation of a new enolate intermediate, which is subsequently protonated to yield the final Michael adduct. askfilo.comspcmc.ac.in
Decarboxylation is another significant reaction pathway for derivatives of this compound. Malonic ester synthesis, a classic method for preparing substituted acetic acids, utilizes the alkylation of diethyl malonate followed by hydrolysis and decarboxylation. pearson.comwikipedia.org Heating the dialkylated malonic ester in the presence of acid leads to the loss of a carboxyl group as carbon dioxide, yielding a substituted carboxylic acid. wikipedia.org This process can also be achieved through other methods, such as the Hunsdiecker reaction, after selective saponification to a monoester potassium salt. ethz.ch In some instances, decarboxylation can be an undesired side reaction, for example, during copper-catalyzed arylation reactions at higher temperatures. acs.org Theoretical studies using density functional theory (DFT) have been employed to investigate the mechanism of enzymatic asymmetric decarboxylation of disubstituted malonic acids, supporting a two-step mechanism of decarboxylation followed by stereoselective protonation. acs.orgresearchgate.net
Design and Application of Catalytic Systems for Malonate Transformations
The versatility of this compound in organic synthesis is greatly enhanced by the development of various catalytic systems that enable a wide range of transformations, often with high efficiency and stereoselectivity. These systems can be broadly categorized into organocatalysis, transition metal catalysis, and heterogeneous catalysis.
Organocatalysis in Enantioselective Reactions
Organocatalysis has emerged as a powerful tool for achieving enantioselective transformations involving this compound. Chiral organocatalysts, such as primary amine-thioureas derived from 1,2-diaminocyclohexane and cinchona alkaloids, have been successfully employed in the asymmetric Michael addition of malonates to enones, affording chiral products with excellent yields and enantiomeric excesses (ee). acs.org Similarly, pyrrolidinyl tetrazole catalysts have proven effective for the conjugate addition of various malonates to α,β-unsaturated enone systems. nih.govscispace.com
Bifunctional organocatalysts, incorporating both a Brønsted acid and a Lewis base moiety, are particularly effective. For instance, 2-aminoDMAP/urea (B33335) organocatalysts have been used for the enantioselective Michael addition of diethyl malonate to nitroolefins, producing GABA precursors with high yields and selectivities. metu.edu.trmetu.edu.tr The mechanism of these bifunctional catalysts often involves the activation of both the nucleophile and the electrophile. For example, in the Michael addition of diethyl malonate to trans-β-nitrostyrene catalyzed by a tertiary amine thiourea (B124793), computational and experimental studies suggest that carbon-carbon bond formation is the rate-determining step. nih.gov The use of protic solvents like methanol (B129727) can also play a role in activating the malonate through hydrogen bonding, leading to high enantioselectivity in Michael additions to cyclic enones. nii.ac.jp
Table 1: Organocatalytic Enantioselective Michael Addition of Diethyl Malonate
| Catalyst Type | Reactants | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Primary Amine-Thiourea | Malonates and Enones | High | Excellent | acs.org |
| Pyrrolidinyl Tetrazole | Malonates and α,β-Unsaturated Enones | High | Good to Excellent | nih.govscispace.com |
| 2-aminoDMAP/Urea | Diethyl Malonate and Nitroolefins | 65-95 | 80-99 | metu.edu.trmetu.edu.tr |
| Thiourea/Squaramide with Cinchona Alkaloids | Malonates and Unsaturated 1,4-Diketones | Up to 99 | Up to 93 | beilstein-journals.org |
Transition Metal-Catalyzed Reactions (e.g., Copper-Catalyzed Arylation)
Transition metal catalysis provides a powerful avenue for the functionalization of this compound. Copper-catalyzed arylation, a notable example, allows for the formation of α-aryl malonates under mild conditions. acs.orgorganic-chemistry.orgnih.gov These reactions typically involve the coupling of an aryl iodide or bromide with diethyl malonate in the presence of a copper(I) salt, a base such as cesium carbonate, and a suitable ligand. acs.orgorganic-chemistry.orgthieme-connect.com Ligands like 2-phenylphenol (B1666276) and 1,3-benzoxazole have been shown to be effective in promoting these couplings, which tolerate a variety of functional groups. organic-chemistry.orgthieme-connect.com The use of 2-picolinic acid as a ligand has enabled these reactions to proceed even at room temperature. acs.org
Palladium complexes also catalyze reactions involving diethyl malonate. For instance, palladium-catalyzed alkene difunctionalization reactions have been developed to synthesize substituted cyclopentanes from alkenes tethered to aryl or alkenyl triflates and malonate nucleophiles. nih.gov Another palladium-catalyzed process involves the arylation of malonates followed by in situ dealkoxycarbonylation to produce aryl acetates. researchgate.net Nickel complexes, often in conjunction with chiral ligands like sparteine, have been utilized for the enantioselective Michael addition of diethyl malonate to chalcones, yielding adducts in good yields and high enantioselectivity. longdom.org The reactivity of myrcene (B1677589) with diethyl malonate has also been studied using nickel and palladium complexes as catalysts to produce terpenoid derivatives. soton.ac.uk
Table 2: Transition Metal-Catalyzed Reactions of this compound
| Metal Catalyst | Ligand | Reaction Type | Substrates | Yield | Reference |
|---|---|---|---|---|---|
| Copper(I) Iodide | 2-Phenylphenol | Arylation | Aryl Iodides and Diethyl Malonate | Good to Excellent | acs.orgorganic-chemistry.orgnih.gov |
| Copper(I) Iodide | 1,3-Benzoxazole | (Het)arylation | (Het)aryl Bromides and Diethyl Malonate | Good | thieme-connect.com |
| Palladium(II) Acetate | BrettPhos | Alkene Aryl-Alkylation | Alkenes with Aryl Triflates and Diethyl Malonate | Good | nih.gov |
| Nickel(II) Chloride | Sparteine | Enantioselective Michael Addition | Diethyl Malonate and Chalcone | 90% | longdom.org |
Heterogeneous Catalysis in Malonate Synthesis and Derivatization
Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and reusability for reactions involving this compound. Amorphous mesoporous aluminophosphates and metal-modified aluminophosphates have been shown to be efficient catalysts for the transesterification of diethyl malonate with benzyl (B1604629) alcohol. academie-sciences.fr The incorporation of transition metals like iron into the aluminophosphate structure enhances the formation of dibenzylmalonate. academie-sciences.fr
Molybdenum oxide-modified cerium oxide (MoOx-CeO2) has been identified as an effective and reusable heterogeneous catalyst for the Michael addition of dimethyl malonate to 2-cyclohexen-1-one, demonstrating high activity and selectivity. researchgate.net Mesoporous poly-melamine-formaldehyde has been utilized as a solid-state catalyst for the Knoevenagel condensation of malonates with aldehydes under solvent-free ball-milling conditions. uwc.ac.za Furthermore, yttrium triflate supported on a solid matrix has been employed as a recoverable and reusable catalyst for the Michael addition of indoles to benzylidene malonates. unimi.it These examples highlight the growing importance of heterogeneous systems in developing more sustainable synthetic processes for malonate chemistry.
Strategies for Stereochemical Control and Asymmetric Synthesis using Malonate Esters
Achieving stereochemical control in reactions involving malonate esters is a key objective in modern organic synthesis, enabling the production of enantiomerically pure compounds that are valuable as pharmaceuticals and fine chemicals.
A primary strategy involves the use of chiral catalysts in asymmetric reactions. As discussed previously, both organocatalysts and transition metal complexes with chiral ligands are extensively used to induce enantioselectivity. For example, chiral primary amine-thiourea organocatalysts facilitate the asymmetric Michael addition of malonates to enones with high enantiomeric excess. acs.org Similarly, nickel-sparteine complexes catalyze the enantioselective Michael addition of diethyl malonate to chalcones. longdom.org The choice of catalyst, solvent, and reaction conditions can significantly influence the stereochemical outcome. nii.ac.jplongdom.org
Phosphine-catalyzed asymmetric additions of malonate esters to γ-substituted allenoates and allenamides represent another powerful strategy for creating stereocenters. nih.govpnas.orgmit.edu These reactions allow for the formation of a new carbon-carbon bond at the γ-position of carbonyl compounds while controlling the stereochemistry. Mechanistic studies indicate that the reaction proceeds through a pathway where the initial step is turnover-limiting. mit.edu
Asymmetric hydrogenation is another important method for introducing stereocenters. Chiral iridium catalysts have been developed for the efficient asymmetric hydrogenation of β-aryl alkylidene malonates, affording chiral saturated malonates with high enantioselectivities and turnover numbers. acs.orgresearchgate.net Density functional theory (DFT) calculations have been used to model the stereochemistry-determining step, providing insights into the origins of the observed stereoselectivity. acs.org
Finally, enzymatic methods offer a highly selective approach to stereochemical control. Arylmalonate decarboxylase, for instance, catalyzes the asymmetric decarboxylation of prochiral disubstituted malonic acids to produce enantiopure carboxylic acids. acs.orgresearchgate.net Computational studies have shown that the enantioselectivity can be dictated by the initial substrate binding in the enzyme's active site. acs.org These diverse strategies provide a robust toolbox for the asymmetric synthesis of complex molecules derived from malonate esters.
Advanced Applications of Malonate Esters in Chemical Synthesis
Role as Key Intermediates in Pharmaceutical Synthesis
Diethyl diethylmalonate and related malonate esters are fundamental building blocks in the pharmaceutical industry. vedaoils.comchemimpex.com Their unique chemical reactivity makes them indispensable for constructing the complex molecular architectures of numerous therapeutic agents. vedaoils.comriverlandtrading.com
Synthesis of Barbiturates and Related Sedatives
One of the most classic and significant applications of this compound is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. libretexts.orgmdpi.com These compounds have historically been used as sedatives and hypnotics. ontosight.aibrainly.com The synthesis involves a condensation reaction between a disubstituted malonic ester, such as this compound, and urea (B33335). libretexts.orgsodium-methoxide.net
The reaction is typically carried out in the presence of a strong base like sodium ethoxide. wikipedia.orgvaia.com The process results in a twofold nucleophilic acyl substitution, where the amino groups of urea react with the ester groups of the malonate, leading to the formation of the characteristic six-membered heterocyclic ring of barbituric acid derivatives. libretexts.orgcutm.ac.invizagchemical.com Specifically, the reaction of this compound with urea yields barbital, a long-acting hypnotic and sedative. wikipedia.orgvaia.comprimaryinfo.com The synthesis of barbiturates has been a cornerstone of medicinal chemistry, with over 2,500 different analogs developed since the early 20th century. libretexts.org
| Product | Reactants | Catalyst/Base | Significance |
| Barbital | This compound, Urea | Sodium Ethoxide | A long-duration hypnotic and sedative. vaia.com |
| Amobarbital | Diethyl 2-ethyl-2-isopentylmalonate, Urea | Not Specified | A sedative marketed under the trade name Amytal. vaia.com |
| General Barbiturates | Disubstituted diethyl malonate, Urea | Sodium Ethoxide | A class of drugs used as sedatives, anesthetics, and anticonvulsants. libretexts.orgsodium-methoxide.net |
Precursors for Vitamins and Antimalarial Drugs
While this compound's direct role is prominent in barbiturate (B1230296) synthesis, the broader class of malonate esters, particularly diethyl malonate, serves as crucial intermediates for various other pharmaceuticals. Diethyl malonate is an important starting material in the synthesis of vitamins B1 and B6. riverlandtrading.comprimaryinfo.comwikipedia.org
Furthermore, diethyl malonate is utilized in the production of essential antimalarial drugs, most notably chloroquine. primaryinfo.comtdchem.comsincerechemical.comchemicalbook.com The synthesis pathways for these compounds leverage the reactivity of the malonic ester framework to build the necessary molecular structures.
Development of Novel Small Molecule Kinase Inhibitors and Other Therapeutic Agents
The versatility of the malonate structure is critical in contemporary drug discovery, particularly in the development of small molecule kinase inhibitors for cancer therapy. atlantis-press.com Kinases are enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. acs.orged.ac.uk
Researchers have found that the core structure of malonate esters is an excellent scaffold for creating complex molecules that can target these enzymes. For instance, the structure of diethyl 2-(2-chloronicotinoyl)malonate is a key intermediate found in many small molecule kinase inhibitors. atlantis-press.com Synthetic routes for kinase inhibitors often involve the cyclization of a malonate derivative to form a core heterocyclic system, such as a pyrido[2,3-d]pyrimidine, which is then further functionalized. acs.org Additionally, novel sulfonamide derivatives have been created by coupling them with diethyl malonate to produce hydrazones that act as potent VEGFR-2 inhibitors, which are crucial in stopping tumor growth. nih.gov
| Therapeutic Target/Agent | Role of Malonate Ester | Example Intermediate/Product |
| Kinase Inhibitors | Serves as a foundational scaffold for building the core heterocyclic structure. atlantis-press.comacs.org | Diethyl 2-(2-chloronicotinoyl)malonate, Pyrido[2,3-d]pyrimidine core. atlantis-press.comacs.org |
| VEGFR-2 Inhibitors | Used to create hydrazone-coupled sulfonamides. nih.gov | Sulfonamide-hydrazone-diethyl malonate conjugates. nih.gov |
| Amino Acids | Serves as a starting material for the synthesis of racemic α-amino acids like phenylalanine. wikipedia.org | Diethyl acetamidomalonate (DEAM). wikipedia.org |
Applications in Agrochemical Development and Herbicide Synthesis
The application of diethyl malonate derivatives extends significantly into the agrochemical sector, where they are vital intermediates in the production of herbicides and pesticides. shaktichemicals.orgglobalgrowthinsights.com The global demand for high-yield crops has driven the need for effective crop protection chemicals, a demand that malonate esters help to meet. globalgrowthinsights.com
Diethyl malonate is a key component in the synthesis of sulfonylurea herbicides, such as bensulfuron-methyl, pyrazosulfuron-methyl, and nicosulfuron. tdchem.com These herbicides are known for their high efficiency and are produced through reactions involving diethyl malonate as a starting material. tdchem.comsincerechemical.com The compound's derivatives are incorporated into agrochemical formulations to enhance their efficacy, stability, and solubility, acting as either active ingredients or synergists. riverlandtrading.com The agrochemical industry accounts for a significant portion of the diethyl malonate market, reflecting its importance in modern agriculture. globalgrowthinsights.com
| Agrochemical Class | Specific Herbicide Examples | Role of Diethyl Malonate |
| Sulfonylurea Herbicides | Bensulfuron-methyl, Pyrazosulfuron-methyl, Nicosulfuron | Key intermediate in the synthesis pathway. tdchem.com |
| General Pesticides/Herbicides | Various formulations | Incorporated to improve efficacy, solubility, and stability. riverlandtrading.com |
Contribution to Fine Chemical Production, including Flavors and Fragrances
Beyond pharmaceuticals and agrochemicals, diethyl malonate is a valuable contributor to the fine chemicals industry, especially in the production of flavors and fragrances. shaktichemicals.orghtfmarketinsights.com Diethyl malonate itself is a colorless liquid with a pleasant, fruity, apple-like odor. vedaoils.comwikipedia.org
This characteristic aroma has led to its use as a flavor ingredient in the food and beverage industry and as a fragrance component in perfumes, soaps, and cosmetics. vedaoils.comriverlandtrading.comchemicalbook.com It is used to create artificial flavors, particularly for fruity notes like pear, apple, grape, and cherry. tdchem.com Its presence is reported in natural sources such as grapes, strawberries, pineapple, and various wines, which underscores its appeal as a flavor and fragrance component. chemicalbook.com
| Industry | Specific Use | Sensory Profile |
| Food & Beverage | Artificial flavoring agent. riverlandtrading.comtdchem.com | Sweet and fruity with apple and pineapple nuances. |
| Fragrance | Component in perfumes, soaps, and cosmetics. vedaoils.comshaktichemicals.org | Pleasant, fruity, aromatic odor. vedaoils.com |
| Fine Chemicals | Intermediate for various syntheses. vedaoils.com | Not applicable |
Utility in Materials Science and Polymer Chemistry
The utility of malonate esters is also recognized in the fields of materials science and polymer chemistry. They are employed both as building blocks for new polymers and as tools for characterizing existing ones.
Recent research has demonstrated the chemical grafting of methylidene malonate polymers onto commodity polymeric substrates. rsc.org Specifically, diethyl methylidene malonate, a derivative, can be polymerized from surfaces like poly(ethylene-co-acrylic acid) to create coatings that have the potential to increase adhesion and durability in high-wear environments. rsc.org This process involves an anionic polymerization that can be optimized by understanding the transport and homogeneity of the grafted polymer. rsc.org
Furthermore, diethyl malonate is used as a solvent in polymer studies. For example, it serves as a theta solvent for polystyrene, allowing for the detailed study of polymer chain dynamics in solution through techniques like quasielastic light scattering. aip.org Such studies help in understanding polymer-liquid and polymer-polymer interaction parameters, which are crucial for developing new materials. taylorandfrancis.com The reaction of diethyl malonate with compounds like styrene (B11656) oxide is also relevant to the synthesis and modification of polymers. acs.org
| Application Area | Specific Use of Malonate Ester | Outcome/Significance |
| Polymer Coatings | Anionic polymerization of diethyl methylidene malonate on polyolefin surfaces. rsc.org | Creates chemically grafted coatings to improve adhesion and durability. rsc.org |
| Polymer Physics | Used as a theta solvent for polystyrene. aip.org | Enables the study of polymer dynamics and solution properties. aip.org |
| Polymer Synthesis | Reaction with epoxides like styrene oxide. acs.org | Ring-opening reactions to form new functionalized molecules for polymer synthesis. acs.org |
| Polymer Characterization | Evaluation of polymer-liquid interaction parameters. taylorandfrancis.com | Provides fundamental data for understanding polymer behavior in different solvents. taylorandfrancis.com |
Analytical Methodologies for Malonate Esters in Research
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the identity and elucidating the structural details of diethyl diethylmalonate. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide a unique fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive information about its structure.
¹H NMR: The proton NMR spectrum of this compound shows characteristic signals for the ethyl groups. The methylene (B1212753) protons (-O-CH₂-CH₃) typically appear as a quartet, while the methyl protons (-O-CH₂-CH₃) appear as a triplet. The other pair of ethyl groups attached to the central carbon also gives rise to a quartet for the methylene protons (-C-CH₂-CH₃) and a triplet for the methyl protons (-C-CH₂-CH₃). chemicalbook.comnih.gov
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ester groups, the central quaternary carbon, and the carbons of the four ethyl groups. nih.gov
Interactive Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~4.1 | Quartet | -O-CH₂ -CH₃ |
| ¹H | ~1.9 | Quartet | -C-CH₂ -CH₃ |
| ¹H | ~1.2 | Triplet | -O-CH₂-CH₃ |
| ¹H | ~0.8 | Triplet | -C-CH₂-CH₃ |
| ¹³C | ~170 | Singlet | C =O |
| ¹³C | ~60 | Singlet | -O-CH₂ -CH₃ |
| ¹³C | ~55 | Singlet | -C -(CH₂CH₃)₂ |
| ¹³C | ~25 | Singlet | -C-CH₂ -CH₃ |
| ¹³C | ~14 | Singlet | -O-CH₂-CH₃ |
| ¹³C | ~8 | Singlet | -C-CH₂-CH₃ |
Note: Exact chemical shifts can vary depending on the solvent and instrument.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification. In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting ions are detected. nist.gov The mass spectrum of this compound shows a molecular ion peak [M]⁺ corresponding to its molecular weight (216.27 g/mol ), although it may be weak. nih.govnist.gov More prominent peaks result from the fragmentation of the molecule, such as the loss of ethoxy (-OC₂H₅) or ethyl (-C₂H₅) groups. nih.gov
Interactive Table 2: Key Mass Spectrometry Peaks for this compound (EI-MS) nih.gov
| m/z (mass-to-charge ratio) | Relative Intensity | Possible Fragment Ion |
|---|---|---|
| 188 | High | [M - C₂H₄]⁺ or [M - CO]⁺ |
| 115 | Medium | [M - COOC₂H₅ - C₂H₅]⁺ |
| 69 | Medium | [C₅H₉]⁺ |
| 29 | High | [C₂H₅]⁺ |
Note: Fragmentation patterns are complex and interpretation can vary. Data is representative.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester groups, typically found around 1730 cm⁻¹. chemicalbook.comcdnsciencepub.com Other significant absorptions include C-O stretching vibrations and the various C-H stretching and bending vibrations of the ethyl groups. nih.govacs.org An analysis of commercial diethyl ethylmalonate, a related compound, demonstrated the use of IR spectroscopy for quantitative analysis of mixtures containing diethyl malonate and this compound. acs.org
X-ray Diffraction
While obtaining a single crystal of liquid this compound for X-ray diffraction is challenging, the technique is invaluable for determining the precise three-dimensional arrangement of atoms in solid derivatives. For instance, the crystal structures of compounds synthesized from diethyl malonate, such as diethyl 2,2-diazidomalonate and diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate, have been elucidated using single-crystal X-ray diffractometry. nih.govd-nb.infoiucr.org This analysis provides detailed information on bond lengths, bond angles, and intermolecular interactions, which can be extrapolated to understand the steric and electronic properties of the diethylmalonate core. nih.gov
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from reactants, byproducts, and other impurities, as well as for its quantification.
Gas Chromatography (GC)
Gas chromatography, particularly with a flame ionization detector (GC-FID), is a primary method for analyzing the purity of this compound and quantifying it in mixtures. avantorsciences.com The compound is volatile enough to be analyzed by GC without derivatization. In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. A study on the related compound diethyl malonate detailed a GC-FID method for determining trace quantities in ethanol (B145695), showcasing the technique's high sensitivity and the ability to achieve linear calibration curves for quantification. dtic.mildtic.mil The kinetic study of the methanolysis of diethyl malonates also relied on gas chromatography to track the concentrations of reactants, intermediates, and products over time. acs.org
Thin-Layer Chromatography (TLC)
Thin-layer chromatography is a simple, rapid, and versatile technique often used to monitor the progress of reactions involving malonic esters. google.com For example, in syntheses where diethyl malonate is a reactant, TLC can be used to track its consumption and the formation of the product, such as in the Knoevenagel condensation with 4-trifluoromethylbenzaldehyde. google.com A developing solvent system (mobile phase) is chosen to achieve good separation of the spots on the TLC plate (stationary phase). The spots can be visualized under UV light if the compounds are UV-active, or by staining with a suitable reagent. nih.govfrontiersin.orgresearchgate.net For instance, a spray reagent of diethyl malonate itself, followed by sodium hydroxide (B78521), has been used to detect 3,5-dinitrobenzoic acid esters, which appear as red-violet spots. sarponggroup.com
Advanced Characterization of Reaction Intermediates and Adducts
In the study of reaction mechanisms involving this compound or its precursors, the detection and characterization of transient intermediates and adducts are critical. Advanced analytical methods are employed for this purpose.
Research on the Michael addition of diethyl malonate to β-nitrostyrene, catalyzed by organocatalysts like bispidines, has utilized a combination of techniques to identify reaction intermediates. mdpi.com Monitoring the reaction mixture over time with ¹H NMR spectroscopy and high-resolution mass spectrometry (ESI-HRMS) allowed for the observation of key species. mdpi.com ESI-MS is particularly suited for detecting charged intermediates or adducts in solution, such as the betaine (B1666868) intermediate proposed in the catalytic cycle. mdpi.com
Similarly, in a reaction intended to produce a dimalonate from diethyl malonate and phthaloyl chloride, an unexpected product was formed. Its structure, diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate, was determined by single-crystal X-ray diffraction. nih.gov The formation of this product was rationalized by the nucleophilic attack of an enol intermediate. This highlights how detailed structural analysis can provide insight into complex reaction pathways and the nature of intermediates. nih.gov
Theoretical and Computational Chemistry Studies of Malonate Esters
Quantum Chemical Calculations for Conformational Analysis and Molecular Stability
Quantum chemical calculations are instrumental in understanding the conformational landscape and stability of malonate esters. While direct computational studies on diethyl diethylmalonate are not extensively available in the reviewed literature, research on closely related compounds like dimethyl malonate and other substituted diethyl malonates offers significant insights into the expected conformational preferences and stability of this compound.
Theoretical calculations on dimethyl malonate, for instance, have been performed using methods such as Møller-Plesset perturbation theory (MP2 and MP4) and Density Functional Theory (DFT) with various basis sets (e.g., 6-31G, 6-31++G , 6-311++G**). rsc.org These studies predict the existence of multiple low-energy conformers. For dimethyl malonate, two primary conformers of nearly equal internal energy are identified: one with C2 symmetry and another with C1 (gauche) symmetry. rsc.org The C2 conformer features ester groups crossed symmetrically relative to the C-C-C plane, while the gauche form is slightly more stable. rsc.org The energy barriers for interconversion between conformers within the same group are low (less than 2 kJ mol⁻¹), whereas interconversion between different groups involves higher energy transition states. rsc.org
A study on a substituted diethyl malonate, specifically diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate, revealed through X-ray crystallography that the two ethyl ester groups adopt different orientations. One ester group is nearly coplanar with the isobenzofuran (B1246724) unit, while the other is perpendicular to it, with dihedral angles of 5.45 (3)° and 83.30 (3)°, respectively. nih.goviucr.org This conformational arrangement is influenced by the potential for dipolar delocalization within the molecule. nih.goviucr.org
For diethyl 2-(bromomethyl)malonate, computational analyses indicate the presence of multiple conformational states in solution, with the relative populations being dependent on the solvent and intermolecular interactions. The conformational flexibility arises from the rotation around the carbon-oxygen bonds of the two ethyl ester groups.
Based on these findings for related malonate esters, it can be inferred that this compound also possesses a complex potential energy surface with several stable conformers. The rotational freedom of the four ethyl groups (two on the ester moieties and two directly attached to the alpha-carbon) would lead to a variety of possible spatial arrangements. The relative stability of these conformers would be determined by a delicate balance of steric hindrance between the ethyl groups and stabilizing intramolecular interactions.
Table 1: Predicted Conformational Properties of Malonate Esters from Theoretical Studies
| Compound | Computational Method | Key Findings | Reference |
| Dimethyl malonate | MP2, MP4, DFT (B3LYP) | Two low-energy conformers (C2 and C1 symmetry) with a small energy difference. Low barriers for inter-group conformational changes. | rsc.org |
| Diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate | X-ray Crystallography | Non-equivalent orientation of the two ester groups relative to the core structure. | nih.goviucr.org |
| Diethyl 2-(bromomethyl)malonate | Computational Analysis | Multiple conformational states in solution, influenced by solvent. |
Density Functional Theory (DFT) in Mechanistic Investigations and Transition State Analysis
Density Functional Theory (DFT) has emerged as a powerful tool for investigating reaction mechanisms and analyzing transition states involving malonate esters. Although direct DFT studies on reactions of this compound are limited in the available literature, extensive research on diethyl malonate provides a strong foundation for understanding the reactivity of its diethyl-substituted counterpart.
DFT calculations have been successfully employed to elucidate the mechanism of the enantioselective Michael addition of diethyl malonate to trans-β-nitrostyrene catalyzed by a bifunctional thiourea (B124793) organocatalyst. nih.govrsc.org These studies, using methods like B3LYP with basis sets such as 6-31+G**, have been crucial in resolving conflicting mechanistic proposals. nih.gov The calculations revealed that the carbon-carbon bond formation is the rate-determining step in the catalytic cycle, as supported by the analysis of primary 13C kinetic isotope effects. nih.govrsc.org The transition state analysis identified the specific hydrogen bonding interactions between the catalyst, the malonate, and the nitroalkene that govern the stereochemical outcome of the reaction. rsc.org For instance, in one proposed transition state model, the malonate is stabilized by hydrogen bonds from the thioamide hydrogens of the catalyst. rsc.org
Another DFT study focused on the photo-organocatalytic α-alkylation of aldehydes with alkylidene malonates. rmit.edu.vn The investigation of the reaction between n-butyl aldehyde and diethyl methylenemalonate showed that the reaction proceeds via a radical-radical coupling pathway rather than a radical chain or propagation mechanism. rmit.edu.vn This insight into the reaction mechanism helps to rationalize the observed α-regioselectivity. rmit.edu.vn
Furthermore, DFT calculations have been utilized to explore the regioselective alkylation of quinones with diethyl malonate, catalyzed by different metal salts. researchgate.net These computational studies can help in understanding the role of the catalyst and the factors controlling the regioselectivity of the reaction.
While these studies focus on diethyl malonate, the principles and computational methodologies are directly applicable to investigating the reactions of this compound. For instance, in alkylation reactions, where this compound would be formed, DFT could be used to model the transition state of the second alkylation step of diethyl malonate. Such calculations would provide valuable information on the activation energy and the geometry of the transition state, helping to understand the factors that influence the yield and selectivity of the synthesis of this compound.
Table 2: Application of DFT in Mechanistic Studies of Reactions Involving Malonate Esters
| Reaction | Computational Method | Key Insights from DFT | Reference |
| Michael addition of diethyl malonate to trans-β-nitrostyrene | B3LYP/6-31+G** | C-C bond formation is the rate-determining step; identified key H-bonding in the transition state. | nih.govrsc.org |
| Photo-organocatalytic α-alkylation of aldehydes with diethyl methylenemalonate | DFT | Reaction proceeds through a radical-radical coupling pathway, explaining the regioselectivity. | rmit.edu.vn |
| Metal-catalyzed alkylation of indolylquinones with diethyl malonate | DFT | Elucidation of the role of the metal catalyst in controlling regioselectivity. | researchgate.net |
Molecular Modeling and Simulation of Intermolecular Interactions in Binary Mixtures
Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are powerful for understanding the nature and strength of intermolecular interactions of solutes in different solvent environments. For this compound, while specific MD simulation studies on its binary mixtures are not prominent in the searched literature, studies on related systems provide a framework for what to expect.
Experimental studies on binary mixtures of diethyl malonate with various solvents like isomeric xylenes, aniline (B41778), and benzaldehyde (B42025) have been conducted to probe intermolecular interactions through the measurement of thermophysical properties such as density, viscosity, and ultrasonic velocity. researchgate.net These studies indicate the presence of dipole-dipole interactions in pure diethyl malonate. In mixtures, the nature of the interactions (specific interactions like hydrogen bonding versus non-specific dispersion forces) depends on the nature of the co-solvent.
Molecular dynamics simulations have been performed on a system containing a C60 fullerene monoadduct with a diethyl malonate substituent in an aqueous solution with β-amyloid protofibrils. ugto.mx In this complex system, the CHARMM36 force field was used to model the interactions. ugto.mx While the primary focus was on the interaction with the protein, such simulations inherently model the interactions of the diethyl malonate moiety with water and other components of the system.
Simulations of nanoparticles in semidilute polymer solutions have also utilized diethyl malonate as a solvent. aip.org These hybrid MD-MPCD (multi-particle collision dynamics) simulations provide insights into the transport properties of nanoparticles, which are influenced by the interactions with the solvent molecules. aip.org
A study on the interactions of a novel dendrimer, 2,4,6-tridiethylmalonatetriazine (TDEMTA), with water used physicochemical measurements to infer interaction potentials. The positive excess volumes and viscosities suggested that the dendrimer disrupts the hydrogen bonding network of water and forms complexes through pairwise interactions. Although not a direct simulation study, this work highlights the types of interactions that a molecule containing diethylmalonate moieties can have in an aqueous environment.
Table 3: Studies on Intermolecular Interactions of Malonate-Containing Systems
| System | Method | Key Findings on Intermolecular Interactions | Reference |
| Diethyl malonate in isomeric xylenes | Experimental (Viscosity, Density) | Dipole-dipole interactions in pure DEM; interactions in mixtures depend on the xylene isomer. | |
| Diethyl malonate in aniline and benzaldehyde | Experimental (Viscosity, Density, Ultrasonic velocity) | Evidence of intermolecular interactions influencing excess thermodynamic properties. | researchgate.net |
| C60-diethyl malonate adduct with β-amyloid | Molecular Dynamics (CHARMM36) | Modeled interactions in an aqueous environment, highlighting the role of the malonate moiety. | ugto.mx |
| 2,4,6-tridiethylmalonatetriazine in water | Experimental (Physicochemical properties) | Disruption of water's hydrogen bonding network and formation of solute-solvent complexes. |
Biochemical and Environmental Impact Research of Malonate Esters
Enzymatic Hydrolysis and Biotransformations of Malonate Esters
The biotransformation of malonate esters, particularly through enzymatic hydrolysis, is a significant area of research. The fundamental reaction involves the hydrolysis of the ester bonds, typically catalyzed by non-specific esterases, to yield malonic acid and the corresponding alcohol. oecd.org In the case of diethyl malonate, this process produces ethanol (B145695) and malonic acid, which are physiological substances that can be further metabolized. oecd.orgnih.gov
Research has identified specific enzymes capable of selectively hydrolyzing these diesters. For instance, a lipase (B570770) designated Alip2, from the yeast Blastobotrys raffinosifermentans, has been shown to completely hydrolyze diethyl malonate (DEM) at room temperature. nih.govresearchgate.net This selective hydrolysis can be controlled to yield the corresponding monoester, which has applications in the synthesis of functional polymers. nih.govresearchgate.net Studies on the degradation of diethyl malonate applied to skin indicated that a heat-labile process, consistent with enzymatic hydrolysis, was a key factor in its breakdown. nih.gov
The principle of enzymatic hydrolysis is also harnessed in the design of ester prodrugs. Malonate esters can be synthesized to act as delivery systems for the active drug, malonate. These prodrugs, such as diacetoxymethyl malonate (MAM), are designed to be rapidly hydrolyzed by intracellular enzymes upon delivery to target cells. nih.gov This approach allows for the efficient release of malonate, which can then exert its therapeutic effects, such as inhibiting succinate (B1194679) dehydrogenase during cardiac ischemia-reperfusion injury. nih.gov
| Enzyme/System | Substrate | Key Finding | Reference |
|---|---|---|---|
| Lipase (Alip2) from Blastobotrys raffinosifermentans | Diethyl Malonate (DEM) | The enzyme completely hydrolyzed the substrate to its corresponding monoester at room temperature. | nih.govresearchgate.net |
| General Esterases (in vivo) | Diethyl Malonate | Hydrolysis produces ethanol and malonic acid, which are physiological substances. | oecd.orgnih.gov |
| Intracellular Esterases | Diacetoxymethyl malonate (MAM) | Designed as a prodrug, MAM is rapidly hydrolyzed within cells to deliver malonate. | nih.gov |
Biodegradation Pathways and Environmental Fate Modeling
The environmental fate of diethyl malonate is characterized by low persistence and a low potential for bioaccumulation. epa.gov According to experimental studies following OECD Guideline 301A, diethyl malonate exhibits ready biodegradability, with degradation rates of 92% in 7 days and 98% in 28 days. epa.gov This suggests that the compound is unlikely to persist in the environment. epa.gov
Environmental fate modeling provides further insight into its degradation pathways. The U.S. Environmental Protection Agency (EPA), using BioWin46 models, predicts that diethyl malonate will also degrade quickly in anaerobic environments. epa.gov The metabolic pathway is believed to proceed through several steps. The initial step is hydrolysis, which can be enzymatic, to ethanol and 2-ethoxycarbonyl-acetic acid. epa.gov Subsequent metabolism is predicted to form malonic acid, acetic acid, and acetaldehyde. epa.gov These degradation products are common physiological substances that can enter central metabolic pathways. oecd.org For example, malonic acid can be converted to malonyl-CoA, which is then decarboxylated to form acetyl-CoA, a key intermediate in cellular metabolism. asm.org
The potential for diethyl malonate to bioaccumulate in organisms is considered low. The bioaccumulation factor (BAF) has been estimated by EPA models to be 1.06, supporting the assessment of low bioaccumulation potential. epa.gov
| Parameter | Finding/Value | Source/Method | Reference |
|---|---|---|---|
| Aerobic Biodegradation | 98% degradation in 28 days | Experimental (OECD Guideline 301A) | epa.gov |
| Anaerobic Biodegradation | Predicted to degrade quickly | EPA BioWin46 Models | epa.gov |
| Bioaccumulation Factor (BAF) | 1.06 | EPA EPI Suite Models | epa.gov |
| Predicted Metabolites | Ethanol | QSAR Toolbox (Rat Liver S9, Skin, In Vivo Simulators) | epa.gov |
| 2-Ethoxycarbonyl-acetic acid | |||
| Malonic acid, Acetic acid, Acetaldehyde |
Research on Sensing and Detection of Environmental Contaminants using Malonate Derivatives
Derivatives of diethyl malonate have been successfully utilized in the development of chemical sensors for detecting environmental pollutants. nih.govfrontiersin.org A notable example is the creation of a fluorescent probe, NE-N2H4, which was specifically designed for the detection of hydrazine (B178648) (N2H4). nih.gov Hydrazine is a highly toxic compound used in various industrial applications and is considered a significant environmental pollutant. nih.govfrontiersin.org
The probe NE-N2H4 was synthesized by modifying a 6-hydroxy-2-naphthaldehyde (B1303687) fluorescent group with a novel recognition site derived from diethyl malonate. nih.gov This "turn-on" probe exhibits excellent properties for sensing applications, including a large Stokes shift of approximately 125 nm, high selectivity for hydrazine over other common chemical species, and low cytotoxicity. nih.govfrontiersin.org The detection mechanism involves the cleavage of a C=C bond in the probe molecule upon reaction with hydrazine, leading to a distinct change in fluorescence. frontiersin.org
The practical application of this malonate-derived sensor has been demonstrated for both bio-imaging and environmental monitoring. The probe has been used to detect hydrazine in living HeLa cells. nih.gov Furthermore, it has been successfully applied to the detection of hydrazine vapor. nih.govfrontiersin.org When thin-layer chromatography (TLC) plates were soaked in a solution of the probe and exposed to gaseous hydrazine, a clear fluorescence change was observable under UV light, demonstrating its potential for real-time environmental gas detection. nih.govfrontiersin.org
| Feature | Description | Significance | Reference |
|---|---|---|---|
| Probe Name | NE-N2H4 | A novel turn-on fluorescent probe. | nih.gov |
| Core Structure | 6-hydroxy-2-naphthaldehyde modified with a diethyl malonate derivative. | The malonate derivative acts as a key part of the recognition site. | nih.gov |
| Target Analyte | Hydrazine (N2H4) | Detects a highly toxic environmental pollutant. | nih.govfrontiersin.org |
| Stokes Shift | ~125 nm | Large shift minimizes self-quenching and improves signal resolution. | nih.govfrontiersin.org |
| Selectivity | High selectivity for hydrazine over various other ions and molecules. | Ensures accurate detection in complex samples. | frontiersin.org |
| Proven Applications | Detection in living cells (HeLa); Detection of hydrazine vapor on TLC plates. | Demonstrates utility in both biological and environmental contexts. | nih.govfrontiersin.org |
Industrial Process Research and Development for Malonate Production
Optimization of Production Processes for Malonic Acid and its Esters
The traditional synthesis of malonic acid esters like diethyl malonate often begins with chloroacetic acid, which is reacted with sodium cyanide to form a nitrile intermediate. This is followed by treatment with ethanol (B145695) and an acid catalyst. wikipedia.org Another common method is the hydrolysis of dimethyl or diethyl malonate. mdpi.com While historically significant, these methods can have limitations such as low yields and environmental concerns associated with the raw materials. mdpi.com
Current research focuses on optimizing these conventional routes to enhance efficiency and reduce environmental impact. Key areas of improvement include:
Catalyst Development: The choice of catalyst is crucial in the esterification step. One improved method for preparing diethyl malonate utilizes 12-tungstophosphoric acid as a solid acid catalyst. This approach enhances the conversion rate of esterification, increases the yield of diethyl malonate, and reduces waste, as the catalyst can be recycled. google.com This method avoids the need for extensive water washing after the reaction, which in turn reduces the loss of ethanol and the desired product. google.com
Reaction Condition Control: Optimizing reaction parameters such as temperature and pH is critical for maximizing yield. For instance, in a patented method for diethyl malonate synthesis, specific temperature ranges are controlled at each stage—neutralization, cyanation, acidification, and esterification—to ensure efficiency. google.com In the synthesis of a related compound, diethyl phenylethylmalonate, controlling the temperature during substitution and alkylation reactions has been shown to significantly improve yield and product quality while shortening the production cycle. google.com
Process Simplification: Innovations aim to streamline the production process. A method for producing ethoxy methylene (B1212753) diethyl malonate, for example, uses diethyl malonate and either ethyl formate (B1220265) or carbon monoxide as raw materials. google.com This process is noted for its simple operation, high conversion rate, and use of readily available materials, making it suitable for industrial-scale production. google.com
The table below compares a conventional method with an optimized process for producing diethyl malonate, highlighting the improvements.
| Parameter | Conventional Process | Optimized Process (with 12-Tungstophosphoric Acid Catalyst) |
|---|---|---|
| Esterification Process | Prone to rapid material dashing, difficult to control | Stable molecular balance, easy to operate |
| Diethyl Malonate Yield (per batch) | ~460 KG | ~480 KG |
| Production Cost | Higher | Reduced |
| Waste Generation (HCl gas/batch) | ~18 KG | 0 KG |
Development of Sustainable and Efficient Industrial Synthetic Routes
In response to growing environmental concerns and a desire to reduce reliance on fossil fuels, significant research is being directed toward sustainable production pathways for malonates. mdpi.com The focus has shifted from petroleum-based chemicals to renewable feedstocks like glucose. mdpi.com
Bio-based Production via Fermentation: A promising alternative to chemical synthesis is the production of malonic acid and its esters through fermentation. mdpi.com Biotechnology companies are engineering microorganisms, such as E. coli and yeast, to convert sugars into malonic acid. mdpi.comgreencarcongress.com Lygos, Inc., for example, has developed a process using engineered yeast to ferment sugars into bio-derived malonic acid, which can then be esterified to produce products like bio-derived diethyl malonate (bio-DEM). greencarcongress.comresearchgate.net This biotechnological approach offers several advantages, including a lower carbon footprint and reduced toxicity of waste streams. mdpi.comscielo.br
Enzymatic Synthesis: Another avenue for sustainable production involves the use of enzymes as biocatalysts. An enzymatic approach using an immobilized lipase (B570770) from Candida antarctica (iCaLB) has been successfully used to synthesize malonate-containing polyesters. nih.gov This method operates under mild, solventless conditions, which is a significant environmental improvement over traditional chemical catalysis that often requires high temperatures and hazardous materials. nih.gov
Reactive Distillation: For the hydrolysis of esters like dimethyl malonate to produce malonic acid, reactive distillation is being investigated as a sustainable process. This technique integrates reaction and separation into a single unit, which can improve conversion and purity while potentially eliminating wastewater. researchgate.net
These bio-based routes represent a key strategy in transitioning towards a more sustainable chemical industry, moving away from processes that utilize environmentally harmful intermediates like cyanide. osti.govresearchgate.net
Process Design and Techno-Economic Assessments in Chemical Manufacturing
The commercial feasibility of any new industrial process, including those for diethyl diethylmalonate and its precursors, hinges on rigorous process design and techno-economic analysis (TEA). biorxiv.org TEA connects research and development efforts with financial realities by evaluating how process parameters impact capital and operating costs. osti.govbiorxiv.org
For the emerging bio-based production routes, TEA is critical for setting research and development targets. osti.gov Studies have modeled integrated process flowsheets for the production of malonic acid from glucose, simulating steps from fermentation to purification and crystallization. mdpi.comresearchgate.net These models allow for the estimation of production costs and identification of economic bottlenecks.
Key findings from techno-economic analyses of bio-based malonate production include:
Production Costs: For a facility producing 8,000-8,500 metric tons per year of high-purity malonic acid via fermentation, the production cost has been estimated at approximately $7.92/kg. mdpi.comresearchgate.netresearchgate.net Parametric analysis suggests this cost could be reduced to as low as $6.05/kg through process optimization and scaling. mdpi.comresearchgate.net
Commercial Targets: To be competitive with current petroleum-based production (with estimated selling prices of 3.00/kg for DEM), bio-based processes must achieve ambitious performance metrics. osti.gov A TEA study proposed the targets summarized in the table below for a commercially viable aerobic fermentation process to produce diethyl malonate. osti.govbiorxiv.org
Economic Drivers: The analysis identifies fermentation titer, rate, and yield, along with downstream purification efficiency and cost, as the primary drivers of economic viability. osti.govbiorxiv.org Specifically, downstream purification costs are targeted to be less than 20% of the total operating and capital expenditures. osti.govbiorxiv.org
| Metric | Target |
|---|---|
| Fermentation Titer | >150 g/L |
| Fermentation Rate | >5 g/L-hr |
| Fermentation Yield | >90% of theoretical |
| Downstream Purification (DSP) Yield | >90% |
| DSP Operating Expense (OPEX) | <20% of total OPEX |
| DSP Capital Expense (CAPEX) | <20% of total CAPEX |
By linking laboratory results to financial projections, these assessments guide research efforts toward the most impactful improvements, paving the way for the large-scale industrial production of sustainable malonates. biorxiv.org
Emerging Research Frontiers and Future Perspectives
Exploration of Novel Reactivity and Unconventional Transformations
The classical reactivity of diethyl diethylmalonate as a nucleophile in alkylation and condensation reactions is well-established. However, emerging research is focused on uncovering new modes of reactivity and applying unconventional methods to transform this versatile building block.
One area of intense investigation is the desymmetrization of disubstituted malonic esters . Recent studies have demonstrated the reductive desymmetrization of malonic esters using dinuclear zinc complexes. researchgate.net This method allows for the selective reduction of one ester group, leading to the formation of α-quaternary β-hydroxyesters with high enantioselectivity. researchgate.net This approach provides a powerful alternative to traditional enzymatic resolutions for creating chiral centers. researchgate.net
Furthermore, researchers are exploring novel rearrangements and reaction cascades. For instance, the reaction of diethylmalonate with specific α-(2-hydroxyaryl)-N-aryl nitrones under microwave irradiation does not yield the expected isoxazolidinone but instead leads to a novel rearrangement, forming enamines. tandfonline.comtandfonline.com This unexpected reaction pathway highlights how reaction conditions can dramatically alter the chemical behavior of malonate derivatives, opening doors to new molecular scaffolds. tandfonline.comtandfonline.com
The use of malonates in reactions with perfluorinated olefins is another frontier. Base-mediated reactions have been developed to synthesize per- and polyfluorinated unsaturated malonates, which are precursors to multifunctional ionomers. researchgate.net These reactions involve the deprotonation of the malonate, addition to the fluoroalkene, and subsequent elimination, sometimes accompanied by prototropic rearrangements to form complex tetrafunctional products. researchgate.net
Development of Advanced Catalytic Systems and Methodologies for Malonate-Based Reactions
The development of advanced catalytic systems is central to unlocking the full synthetic potential of diethylmalonate and related compounds. A primary focus is on asymmetric catalysis to produce enantiopure compounds, which is critical for the pharmaceutical industry.
Asymmetric Michael Additions: Chiral catalysts are being employed to control the stereochemistry of Michael additions involving diethyl malonate. For example, nickel-sparteine complexes have been shown to be effective catalysts for the enantioselective Michael addition of diethyl malonate to chalcones, achieving good yields and high enantiomeric excesses (ee). longdom.org The choice of metal and ligand is crucial, with NiCl2-sparteine identified as a highly effective system. longdom.org Similarly, alkali metal salts of (S)-proline and other chiral ligands have been used to catalyze the asymmetric Michael addition to crotonaldehyde, although with more modest enantioselectivity. core.ac.ukresearchgate.net Mechanistic studies on these reactions, such as the one involving a lithium salt of (S)-BIMBOL, reveal complex biomimetic behavior where the catalyst activates both the donor and acceptor and facilitates proton transfer. rsc.org
Phase-Transfer Catalysis: Phase-transfer catalysis offers a practical and scalable method for the asymmetric alkylation of malonic esters. Using N-(9-anthracenylmethyl)cinchoninium chloride as a catalyst, α-monosubstituted malonates can be alkylated to create quaternary chiral centers with high yields and enantioselectivity. acs.org The success of this method on a gram-scale demonstrates its potential for industrial applications. acs.org
Heterogeneous and Green Catalysis: In line with the principles of green chemistry, there is a growing interest in developing reusable and environmentally benign catalysts.
Ionic Liquids: Basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH) have been used as efficient and recyclable catalysts for Knoevenagel condensations between aromatic aldehydes and diethyl malonate under solvent-free conditions. oaji.net
Heterogeneous Catalysts: CuO nanoparticles have proven to be excellent heterogeneous catalysts for the C-arylation of active methylene (B1212753) compounds like diethyl malonate with aryl halides. researchgate.net These catalysts can be recovered and reused multiple times without significant loss of activity. researchgate.net Immobilized gelatine has also been used as a green catalyst for Knoevenagel condensations. amazonaws.com
| Reaction Type | Catalyst System | Substrates | Key Finding | Reference |
|---|---|---|---|---|
| Asymmetric Michael Addition | NiCl₂ with Sparteine | Diethyl malonate and Chalcone | Good yields (up to 90%) and enantioselectivity (up to 86% ee). | longdom.org |
| Asymmetric Alkylation | N-(9-anthracenylmethyl)cinchoninium chloride | α-monosubstituted malonic diester and Alkyl Halides | Creates quaternary chiral centers with high yields and enantioselectivity. | acs.org |
| Knoevenagel Condensation | [Bmim]OH (Ionic Liquid) | Aromatic aldehydes and Diethyl malonate | Efficient, solvent-free, and recyclable catalytic system. | oaji.net |
| C-Arylation | CuO Nanoparticles | Diethyl malonate and Aryl Halides | Excellent yields with a reusable heterogeneous catalyst. | researchgate.net |
Expansion into New Areas of Bioactive Compound Synthesis and Drug Discovery
Diethyl malonate and its derivatives are foundational building blocks in medicinal chemistry, serving as precursors to a wide array of therapeutic agents. riverlandtrading.com Research continues to expand their application in synthesizing novel bioactive compounds.
The classic use of diethyl malonate in synthesizing barbiturates remains relevant, but its utility has expanded significantly. wikipedia.org It is a key intermediate in the production of pharmaceuticals such as the vasodilator naftidrofuryl, the anti-inflammatory agent phenylbutazone, and the antibiotic nalidixic acid. wikipedia.org Furthermore, it is used in the synthesis of vitamins B1 and B6. wikipedia.orgthermofisher.kr
Emerging research is identifying new biological activities for malonate derivatives themselves.
Antifungal Agents: Diethyl 2-((arylamino)methylene)malonates (DAMMs), initially identified as byproducts, have been found to exhibit potent antifungal activity against the plant pathogen Fusarium oxysporum. mdpi.com This discovery opens a new avenue for developing agrochemicals based on a simple malonate scaffold. mdpi.com
Anticancer and Anti-inflammatory Properties: Compounds like Diethyl 2-((2-methyl-3-pyridinyl)methylene)malonate are being investigated for their potential anti-inflammatory, antimicrobial, and anticancer activities, driven by the presence of the pyridine (B92270) ring, a common pharmacophore. ontosight.ai
Antiviral Compounds: Diethyl malonate has been used as a starting material in synthetic pathways to create complex heterocyclic compounds, such as those with a ginsenol (B37671) backbone, which have demonstrated activity against the H1N1 influenza virus. researchgate.net
The versatility of the malonate group allows for the creation of diverse molecular architectures, making it a valuable tool in the synthesis of new chemical entities for drug discovery programs. chemicalbook.comontosight.ai
Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
The rise of high-throughput screening (HTS) and combinatorial chemistry has amplified the importance of versatile building blocks like diethyl malonate. justdial.com Its ability to participate in a wide range of reactions makes it an ideal scaffold for generating large libraries of diverse compounds for biological screening. researcher.life
The core structure of diethyl malonate allows for the systematic introduction of various substituents, leading to libraries of derivatives with tailored properties. These libraries can be rapidly synthesized and screened against numerous biological targets to identify lead compounds for drug development. targetmol.com For example, libraries of malonate derivatives can be created and screened in assays like the National Cancer Institute's NCI-60 human tumor cell line screen to find new anticancer agents. ontosight.ai
The development of robust synthetic methodologies, such as the solid-phase synthesis of malonate derivatives or the use of automated synthesis platforms, is crucial for leveraging the full potential of diethyl malonate in combinatorial chemistry. The straightforward reactivity and commercial availability of diethyl malonate and its precursors make it a cost-effective and reliable starting point for these large-scale discovery efforts. nih.govstudysmarter.co.uk The integration of these chemical library synthesis efforts with computational modeling and biological screening creates a powerful engine for modern drug and materials discovery.
Q & A
Q. What are the standard methods for synthesizing diethyl diethylmalonate, and how do reaction conditions influence yield?
this compound is typically synthesized via Claisen condensation or alkylation of malonate esters. For example, cyclization with hydrazine monohydrate under basic conditions (e.g., sodium ethoxide) has been reported, though yields may be low (~17%) due to competing side reactions. Optimization strategies include adjusting stoichiometry, reaction time, and catalyst loading .
Q. How can the structural and spectroscopic properties of this compound be characterized?
Key characterization methods include:
- Mass spectrometry : Electron ionization (EI) spectra provide molecular ion peaks (e.g., m/z 216.27) and fragmentation patterns, though access to proprietary databases like NIST may require licensing .
- 3D structural analysis : Computational tools (e.g., Java-based viewers) and crystallographic data help resolve steric effects of the diethyl substituents, which influence reactivity .
Q. What role does this compound play in heterocyclic synthesis?
It serves as a precursor for synthesizing pyrazolo[3,4-b]pyridines via reactions with aminopyrazoles. The malonate ester groups enable nucleophilic substitution, forming fused heterocycles critical in medicinal chemistry .
Advanced Research Questions
Q. How do steric and electronic factors affect the reactivity of this compound in alkylation and cyclization reactions?
The geminal diethyl groups create steric hindrance, reducing C–H acidity and limiting enolate formation. Kinetic studies using LiCl in dimethyl sulfoxide (DMSO) reveal that nucleophile concentration and solvent polarity significantly alter decarboxylation pathways (e.g., Bal2 vs. Bac2 mechanisms). Higher LiCl concentrations favor bimolecular nucleophilic substitution (Bal2) .
Q. What strategies resolve contradictions in toxicity data for this compound?
The U.S. EPA addresses data gaps via read-across approaches using analogs like dimethyl malonate. Computational models (e.g., QSAR) and in vitro assays (e.g., acute toxicity testing in cell lines) are employed to extrapolate hazard profiles while minimizing animal testing .
Q. How can computational chemistry predict the selectivity of this compound in asymmetric synthesis?
Density functional theory (DFT) simulations analyze transition states in allylation or halocyclization reactions. For instance, substituent effects at the C-2 position (e.g., methyl or fluorine groups) modulate reaction rates by altering electron density, as shown in sulfenic acid trapping experiments .
Q. Why do certain synthetic routes involving this compound exhibit low yields, and how can they be improved?
Competing side reactions (e.g., hydrolysis or dimerization) often reduce yields. Strategies include:
- Protecting group chemistry : Temporarily blocking reactive sites during cyclization .
- Catalyst design : Transition metal catalysts (e.g., Mo complexes) enhance regioselectivity in allylic alkylation .
Methodological Considerations
Q. What experimental parameters should be prioritized when studying this compound’s kinetic stability?
Key variables include:
Q. How can researchers validate the purity of this compound in synthetic workflows?
Analytical techniques include:
- Gas chromatography (GC) : Quantifies ester content (>95% purity threshold) .
- Refractive index : Validates consistency with literature values (e.g., 1.115–1.118 at 25°C) .
Data Contradictions and Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
